2-Benzylidene-1h-indene-1,3(2h)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41694. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

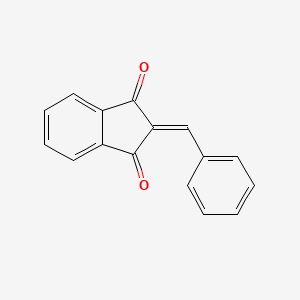

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylideneindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKPFEWFKYKJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285409 | |

| Record name | 2-benzylidene-1h-indene-1,3(2h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-33-9 | |

| Record name | NSC41694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzylidene-1h-indene-1,3(2h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZYLIDENE-1,3-INDANDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Benzylidene-1h-indene-1,3(2h)-dione chemical properties and structure

An In-depth Technical Guide to 2-Benzylidene-1H-indene-1,3(2H)-dione: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its anticancer mechanism of action.

Chemical Structure and Identifiers

This compound is an organic compound featuring a benzylidene group substituted at the 2-position of an indane-1,3-dione core. This extended conjugated system is responsible for its chromophoric properties and chemical reactivity.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-benzylideneindene-1,3-dione | [1] |

| CAS Number | 5381-33-9 | [1][2][3] |

| Molecular Formula | C₁₆H₁₀O₂ | [1][2][3] |

| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | [1] |

| InChI Key | OPKPFEWFKYKJCF-UHFFFAOYSA-N |[1] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in Table 2. While the melting point for the parent compound is not definitively reported in the cited literature, values for closely related derivatives suggest a melting point in the range of 150-200 °C. Qualitatively, its solubility is expected to be low in water but good in various organic solvents, similar to its parent scaffold, 1,3-indandione.

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 234.25 g/mol | [1][3] |

| Exact Mass | 234.068079557 Da | [2] |

| Density | 1.306 g/cm³ | [2] |

| Boiling Point | 432.2 °C at 760 mmHg | [2] |

| Flash Point | 161.4 °C | [2] |

| XLogP3 | 3.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 |[2] |

Spectroscopic analysis is crucial for the identification and characterization of the compound. Table 3 provides a summary of its key spectral data.

Table 3: Spectroscopic Data

| Spectrum | Data | Reference |

|---|---|---|

| ¹H NMR | (200 MHz, CDCl₃) δ (ppm): 8.43 (m, 2H), 8.00 (m, 2H), 7.89 (s, 1H), 7.81 (m, 2H), 7.51 (m, 3H) | [4] |

| ¹³C NMR | (50 MHz, CDCl₃) δ (ppm): 190.29, 189.02, 146.99, 142.90, 140.02, 135.41, 135.21, 134.13, 133.19, 133.04, 129.13, 128.78, 123.33 | [4] |

| Infrared (IR) | (KBr Pellet) ν (cm⁻¹): 1683.75 (C=O, conjugated ketone), 1586.17 (C=C, aromatic) | [5] |

| UV-Visible | (in CHCl₃) λₘₐₓ (nm): 264, 345 |[5] |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved via the Knoevenagel condensation. Below are two detailed protocols.

Protocol 1: Classical Knoevenagel Condensation

This method utilizes a basic catalyst in an organic solvent with azeotropic removal of water to drive the reaction to completion.

Procedure:

-

To a solution of 1,3-indandione (0.1 mol) and a catalytic amount of piperidine in 500 mL of dry benzene, add benzaldehyde (0.1 mol).

-

Heat the mixture to reflux. The water generated during the reaction is removed using a Dean-Stark apparatus.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-5 hours), evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid residue from ethanol to yield the pure 2-benzylidene-1,3-indandione product.

Protocol 2: Green Synthesis Using a Task-Specific Ionic Liquid

This modern approach offers an environmentally benign, solvent-free, and highly efficient alternative.[6][7]

Procedure:

-

In a reaction vial, mix benzaldehyde (0.25 mmol), indan-1,3-dione (0.25 mmol), and the task-specific ionic liquid 2-hydroxyethylammonium formate (2-HEAF, 0.1 mmol).[6]

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 minutes.[6]

-

Monitor the reaction completion by TLC.[6]

-

Upon completion, add 5 mL of water to the vial. This will cause the immediate precipitation of the pure product.[6][7]

-

Filter the precipitated solid and wash thoroughly with water to afford the desired product in high yield (typically >95%).[6]

Biological Activity and Mechanism of Action

Derivatives of the 2-benzylidene-1,3-indandione scaffold have demonstrated significant biological activities, including antimicrobial and potent anticancer properties.[5][8]

Anticancer Activity

The primary mechanism of anticancer action for this class of compounds is the inhibition of tubulin polymerization .[9][10] By binding to the colchicine site on β-tubulin, these molecules disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function is critical, as it leads to a cascade of events culminating in cancer cell death.

The key consequences of tubulin polymerization inhibition are:

-

Cell Cycle Arrest: Disruption of the mitotic spindle, a structure essential for chromosome segregation, prevents cells from completing mitosis. This triggers a mitotic checkpoint, leading to cell cycle arrest, predominantly in the G2/M phase.[11]

-

Induction of Apoptosis: Prolonged mitotic arrest initiates the intrinsic pathway of apoptosis (programmed cell death). This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xL, leading to mitochondrial outer membrane permeabilization.[11] This, in turn, triggers the activation of downstream executioner caspases, such as caspase-3 and caspase-7.[8][11]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis and ensures the efficient execution of the cell death program.[8][11]

Studies have shown that these compounds can induce apoptosis in various human cancer cell lines, including leukemia (HL-60) and colorectal cancer (HCT116) cells.[8][11]

References

- 1. 2-Benzylidene-1,3-indandione | C16H10O2 | CID 237822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|5381-33-9|lookchem [lookchem.com]

- 3. Buy this compound | 5381-33-9 [smolecule.com]

- 4. imedpub.com [imedpub.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,3-diaryl-2-propenones and 2-benzylidene-1,3-indandiones: a quest for compounds displaying greater toxicity to neoplasms than normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.tue.nl [research.tue.nl]

- 11. Benzylidenetetralones, cyclic chalcone analogues, induce cell cycle arrest and apoptosis in HCT116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Benzylidene-1H-indene-1,3(2H)-dione: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzylidene-1H-indene-1,3(2H)-dione, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for researchers engaged in drug discovery and development.

Core Molecular and Chemical Properties

This compound, also known as 2-benzylideneindane-1,3-dione, is a conjugated organic molecule.[1][2] Its structure, featuring an indene core with a benzylidene substituent, is responsible for its chemical reactivity and biological functions.[2]

Below is a summary of its key quantitative properties:

| Property | Value |

| Molecular Formula | C₁₆H₁₀O₂ |

| Molecular Weight | 234.25 g/mol |

| CAS Number | 5381-33-9 |

| Boiling Point | 432.2°C at 760 mmHg |

| Density | 1.306 g/cm³ |

| Flash Point | 161.4°C |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 234.068079557 Da |

| Complexity | 362 |

Synthesis of this compound

The primary method for synthesizing this compound is through a Knoevenagel condensation reaction.[2] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 1,3-indandione, with an aldehyde, benzaldehyde.[2]

Experimental Protocol: Knoevenagel Condensation

This protocol is a general representation of the Knoevenagel condensation for the synthesis of this compound and its derivatives.

Materials:

-

1,3-indandione

-

Appropriate benzaldehyde (e.g., benzaldehyde for the parent compound)

-

Warm ethyl alcohol

-

10% solution of sodium hydroxide (catalyst)

-

All chemicals should be of analytical grade.

Procedure:

-

Dissolve equimolar amounts (e.g., 12.5 mM) of the appropriate benzaldehyde and 1,3-indandione in warm ethyl alcohol.

-

Add a catalytic amount of a 10% sodium hydroxide solution to the reaction mixture.

-

Stir the reaction mixture for 2 to 3 hours at room temperature.

-

Allow the mixture to stand overnight.

-

Remove the solvent under vacuum.

-

The resulting solid can be further purified, for example, by recrystallization.

-

The purity of the synthesized compound can be verified using Thin Layer Chromatography (TLC) on silica gel G plates.[1]

-

Characterization of the final product can be performed using UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1]

Below is a diagram illustrating the general workflow for the synthesis and characterization of this compound.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[2][3]

Antimicrobial Activity

Substituted 2-benzylidene-1,3-indandiones have been shown to exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a general method for assessing the antimicrobial activity of the synthesized compounds.

Materials:

-

Synthesized 2-benzylidene-1,3-indandione derivatives

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile cork borer

-

Solvent for dissolving compounds (e.g., DMSO)

-

Standard antibiotic (positive control)

-

Solvent (negative control)

Procedure:

-

Prepare nutrient agar plates and allow them to solidify.

-

Inoculate the agar plates uniformly with the test bacterial culture.

-

Using a sterile cork borer, create wells of a specific diameter in the agar.

-

Prepare solutions of the synthesized compounds, a standard antibiotic, and a solvent control at known concentrations.

-

Add a fixed volume of each solution to the respective wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Anticancer Activity

Certain derivatives of 2-benzylidene indanone have shown potent cytotoxic effects against various human cancer cell lines.[4] The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5][6]

Signaling Pathway in Cancer Cells:

The diagram below illustrates the proposed mechanism of action for anticancer derivatives of 2-benzylidene indanone.

Experimental Protocol: Cytotoxicity Assay (Sulphorhodamine B Assay)

This protocol describes a common method for evaluating the in vitro anticancer activity of compounds.[7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

96-well culture plates

-

Culture medium

-

Synthesized compounds dissolved in a suitable solvent

-

Trichloroacetic acid (TCA)

-

Sulphorhodamine B (SRB) solution

-

Tris base solution

-

Plate reader

Procedure:

-

Seed cancer cells into 96-well plates at a specific density (e.g., 10⁴ cells/well) and allow them to attach overnight.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours).

-

Fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 540 nm using a plate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).[4]

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse applications. The straightforward synthesis and the potential for a wide range of biological activities make this scaffold an attractive starting point for the development of new therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential.

References

- 1. imedpub.com [imedpub.com]

- 2. Buy this compound | 5381-33-9 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.tue.nl [research.tue.nl]

- 7. researchgate.net [researchgate.net]

Synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione via Aldol Condensation: A Technical Guide

Introduction

2-Benzylidene-1H-indene-1,3(2H)-dione, with the molecular formula C₁₆H₁₀O₂, is a significant organic compound characterized by a molecular weight of approximately 234.25 g/mol .[1][2] Its structure features a conjugated system that is responsible for its chemical reactivity and chromophoric properties.[1] This compound serves as a crucial intermediate and building block in the synthesis of more complex organic molecules and dyes.[1] Furthermore, its derivatives have garnered interest in medicinal chemistry for their potential biological activities.[1]

The most fundamental and widely employed method for synthesizing this compound and its derivatives is the aldol condensation.[1] This powerful carbon-carbon bond-forming reaction involves the condensation of 1,3-indandione with benzaldehyde. The reaction can be catalyzed by either acids or bases and proceeds through an enolate intermediate followed by dehydration.[1][3] This guide provides an in-depth overview of the reaction mechanism, detailed experimental protocols, and a summary of the key factors influencing the synthesis.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed aldol condensation mechanism. The key steps are:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from the methylene group of 1,3-indandione, which is positioned between two carbonyl groups. This results in the formation of a resonance-stabilized enolate ion.[1]

-

Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond and a tetrahedral intermediate.[1]

-

Protonation: The intermediate is protonated, typically by the solvent, to yield a β-hydroxy carbonyl compound, the aldol addition product.

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, highly conjugated and stable α,β-unsaturated ketone, this compound. The formation of this extended conjugated system is the driving force for the dehydration step.[4]

Caption: Mechanism of Aldol Condensation for Synthesis.

Experimental Protocols

Several protocols have been developed for this synthesis, varying in catalyst, solvent, and reaction conditions.

Protocol 1: Piperidine-Catalyzed Synthesis in Benzene

This classic method utilizes a base catalyst in an organic solvent with azeotropic removal of water to drive the reaction to completion.

-

Reagents:

-

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

-

Procedure:

-

Dissolve 1,3-indandione (43.8 g) and piperidine (44 mg) in dry benzene (500 ml) in a round-bottom flask.[2]

-

Add benzaldehyde (31.8 g) to the solution.[2]

-

Equip the flask with a Dean-Stark trap and a reflux condenser.[2]

-

Heat the mixture to reflux. Water generated during the condensation is removed azeotropically and collected in the Dean-Stark trap.[2]

-

Continue refluxing for 24 hours.[2]

-

After the reaction is complete, cool the mixture and evaporate the benzene under reduced pressure using a rotary evaporator.[2]

-

Recrystallize the resulting solid residue from ethanol (200 ml) to yield 2-benzylidene-1,3-indandione as a yellow solid (50.6 g).[2]

-

Protocol 2: Solvent-Free Synthesis using NaOH

Solvent-free, or mechanochemical, methods represent a greener and more environmentally sustainable approach.[1]

-

Reagents:

-

Equipment:

-

Test tube or mortar and pestle

-

Metal spatula

-

Büchner funnel and filtration flask

-

-

Procedure:

-

Place the aldehyde and 1,3-indandione in a test tube or mortar.[3]

-

Using a spatula or pestle, grind and crush the two solids together until they liquefy into an oil.[3][5]

-

Add finely ground solid NaOH to the mixture and continue scraping or grinding until the mixture solidifies.[3][5]

-

Allow the mixture to stand for 15 minutes to ensure the reaction goes to completion.[6]

-

Quench the reaction by adding approximately 2 ml of 10% aqueous HCl solution to the solid, ensuring the mixture is acidic.[3]

-

Isolate the solid crude product by vacuum filtration, washing with cold water.[3][5]

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]

-

Data Presentation

The efficiency of the synthesis is highly dependent on the chosen conditions. The following tables summarize quantitative data from various synthetic approaches.

Table 1: Comparison of Reaction Conditions for Aldol Condensation

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Piperidine | Benzene | Reflux | 24 h | 86% (calculated) | [2] |

| Piperidine | Ethanol | Not specified | Not specified | >70% | [7] |

| None | Ethanol | Reflux | 6 h | 91% (for derivative) | [8][9] |

| NaOH | None (Solvent-free) | Room Temp | ~15 min | High | [3][6] |

| HCl | Methanol | Not specified | Not specified | 71% (for derivative) | [1] |

| Piperidine/Benzyl Alcohol | Benzyl Alcohol | 90 °C | 4-5 h | 98% (for derivative) | [10] |

Table 2: Product Characterization Data

| Property | Value |

| Molecular Formula | C₁₆H₁₀O₂ |

| Molecular Weight | 234.25 g/mol [1][2] |

| Appearance | Yellow solid[2] |

| Melting Point | 159 °C (for 2-(3-nitrobenzylidene) derivative)[10] |

| FT-IR (KBr, cm⁻¹) (for derivative) | 3068 (C=C), 3344, 3390 (C=O), 988 (Ar-H)[10] |

General Experimental Workflow

The overall process for synthesizing, isolating, and purifying this compound follows a standard laboratory workflow.

Caption: General Laboratory Workflow for Synthesis.

Factors Influencing Synthesis

Several factors critically influence the outcome of the aldol condensation:

-

Catalyst: Both acid and base catalysts are effective.[1][11] Piperidine is a commonly used weak base for Knoevenagel-type condensations.[7] Strong bases like NaOH are often used in solvent-free conditions.[3]

-

Solvent: The choice of solvent can significantly impact yield. Ethanol has been shown to be a highly effective solvent, providing good yields.[1] Environmentally friendly protocols aim to eliminate organic solvents altogether.[1][12]

-

Temperature: Reaction rates are typically increased at higher temperatures, such as under reflux conditions.[2][8] However, some solvent-free methods proceed efficiently at room temperature.[3]

-

Substituents: The electronic nature of substituents on the benzaldehyde ring affects reactivity. Electron-rich benzaldehydes generally exhibit superior reactivity compared to their electron-deficient counterparts.[1]

Conclusion

The aldol condensation of 1,3-indandione and benzaldehyde is a robust and versatile method for the synthesis of this compound. The reaction can be tailored through various catalysts, solvents, and conditions to achieve high yields. Modern approaches, including solvent-free mechanochemical methods, offer greener alternatives to traditional protocols. This technical guide provides researchers and drug development professionals with a comprehensive overview of the synthetic methodologies, enabling the efficient production of this valuable chemical intermediate for further applications in materials science and medicinal chemistry.

References

- 1. Buy this compound | 5381-33-9 [smolecule.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 4. community.wvu.edu [community.wvu.edu]

- 5. rsc.org [rsc.org]

- 6. scribd.com [scribd.com]

- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iajps.com [iajps.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1 H-indene-1,3(2 H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Benzylidene-1H-indene-1,3(2H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 2-Benzylidene-1H-indene-1,3(2H)-dione, a molecule of interest in various research domains, including medicinal chemistry. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical data gathered from the spectroscopic analysis of this compound are summarized in the tables below for clear comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent | Frequency | Reference |

| 7.51 | m | 3H | CDCl₃ | 200 MHz | [1] |

| 7.81 | m | 2H | CDCl₃ | 200 MHz | [1] |

| 7.89 | s | 1H | CDCl₃ | 200 MHz | [1] |

| 8.00 | m | 2H | CDCl₃ | 200 MHz | [1] |

| 8.43 | m | 2H | CDCl₃ | 200 MHz | [1] |

| 7.519-7.580 | m | 4H | CDCl₃ | 400 MHz | [2] |

| 7.824-7.846 | m | 2H | CDCl₃ | 400 MHz | [2] |

| 7.9249 | s | 1H | CDCl₃ | 400 MHz | [2] |

| 8.020-8.047 | m | 1H | CDCl₃ | 400 MHz | [2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Solvent | Frequency | Reference |

| 123.33, 128.78, 129.13, 133.04, 133.19, 134.13, 135.21, 135.41, 140.02, 142.90, 146.99, 189.02, 190.29 | CDCl₃ | 50 MHz | [1] |

| 39.05, 123.64, 129.70, 134.37, 136.36, 144.36, 188.60, 189.34 | CDCl₃ | 400 MHz | [2] |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Description | Reference |

| 3783.09, 3063.50 | C-H stretching (aromatic and vinylic) | [2] |

| 1724.93, 1683.75 | C=O stretching (asymmetric and symmetric) | [2] |

| 1586.17 | C=C stretching (aromatic and vinylic) | [2] |

| 1376.53, 1345.96 | C-H bending | [2] |

| 1244.02, 1198.94 | C-O stretching or C-H in-plane bending | [2] |

| 981.07, 732.69, 682.38, 568.09 | C-H out-of-plane bending | [2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima for this compound

| λmax (nm) | Solvent | Reference |

| 264, 345 | CHCl₃ | [2] |

Experimental Protocols

The following sections outline the methodologies for the spectroscopic analyses.

General Synthesis of 2-Benzylidene-1,3-indandione

Substituted 2-benzylidene-1,3-indandiones can be prepared via a Knoevenagel condensation. Typically, an appropriate benzaldehyde (1 equivalent) and 1,3-indandione (1 equivalent) are dissolved in warm ethyl alcohol. A catalytic amount of a base, such as a 10% sodium hydroxide solution, is added, and the reaction mixture is stirred for several hours. The product can then be isolated after removal of the solvent under vacuum.[2]

NMR Spectroscopy

¹H and ¹³C NMR spectra were obtained on a BRUKER AMX 400 MHz spectrometer.[2] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts for ¹H NMR were referenced to the residual solvent peak of CDCl₃ at δ 7.29 ppm. For ¹³C NMR, the central peak of CDCl₃ at δ 77.03 ppm was used as the internal reference.[2]

IR Spectroscopy

Infrared spectra were recorded on a PARAGON 500 spectrometer. The sample was prepared as a KBr pellet.[2] This involves finely grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

UV-Vis Spectroscopy

UV-Visible spectra were recorded on a CARY VARION (V 550) spectrophotometer. The sample was dissolved in chloroform (CHCl₃) to a suitable concentration for measurement.[2]

Visualized Workflows and Relationships

To further elucidate the process and the interplay between the molecule's structure and its spectroscopic signatures, the following diagrams are provided.

References

A Technical Guide to the Biological Activities of Substituted 2-Benzylidene-1,3-indandiones

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-benzylidene-1,3-indandiones are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as therapeutic agents. The information is presented to aid researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to design and discover novel therapeutics based on this versatile scaffold.

Synthesis of 2-Benzylidene-1,3-indandiones

The primary synthetic route to 2-benzylidene-1,3-indandiones is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 1,3-indandione with a substituted benzaldehyde.[1][2][3][4][5]

General Experimental Protocol: Knoevenagel Condensation

A representative procedure for the synthesis of a substituted 2-benzylidene-1,3-indandione is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve 1,3-indandione (1 equivalent) and the appropriately substituted benzaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.[6][7]

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base. Common bases used include piperidine, pyridine, or aqueous sodium hydroxide.[1][3]

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few minutes to several hours, depending on the specific reactants and catalyst used.[1][2] Reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol or water) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure 2-benzylidene-1,3-indandione derivative.[1][3]

Biological Activities

Substituted 2-benzylidene-1,3-indandiones exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticoagulant effects.

Antimicrobial Activity

These compounds have demonstrated notable activity against a range of bacterial and fungal pathogens.[6][7][8][9] The mechanism of action is believed to involve the disruption of microbial cell membrane integrity and the inhibition of essential enzymes.

Data Presentation: Antimicrobial Activity

| Compound/Substituent | Test Organism | Zone of Inhibition (mm) | Reference |

| 2-(4-Chlorobenzylidene)-1,3-indandione | Staphylococcus aureus | 15 | [6] |

| 2-(4-Nitrobenzylidene)-1,3-indandione | Escherichia coli | 18 | [6] |

| 2-(4-Methoxybenzylidene)-1,3-indandione | Candida albicans | 12 | [7] |

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2-benzylidene-1,3-indandione derivatives against various cancer cell lines.[10][11][12] Their anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.

Data Presentation: Anticancer Activity (IC50 Values)

| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | MCF-7 (Breast) | 0.010 | [10] |

| 2-(4-Hydroxy-3-methoxybenzylidene)-1,3-indandione | HCT-116 (Colon) | 5.8 | [12] |

| 2-(3,4,5-Trimethoxybenzylidene)-1,3-indandione | A549 (Lung) | 2.5 | [12] |

Anti-inflammatory Activity

Substituted 2-benzylidene-1,3-indandiones have been shown to possess significant anti-inflammatory properties.[13][14] This activity is mediated, at least in part, by the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). A key mechanism involves the modulation of the NF-κB and MAPK signaling pathways.[15][16][17]

Data Presentation: Anti-inflammatory Activity

| Compound/Substituent | Assay | Inhibition (%) | Reference |

| 2-(4-Hydroxy-3-methoxybenzylidene)-1-indanone | LPS-induced TNF-α release in macrophages | 69.28 | [13] |

| 2-(4-Methoxybenzylidene)-1-indanone | LPS-induced IL-6 release in macrophages | 61.61 | [13] |

| 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) | TNF-α release in Human Whole Blood | IC50 = 298.8 nM | [18] |

| 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) | IFN-γ inhibition in Human Whole Blood | IC50 = 217.6 nM | [18] |

Anticoagulant Activity

Certain derivatives of 1,3-indandione are known for their anticoagulant properties, functioning as vitamin K antagonists.[19][20][21] This activity is assessed by measuring the prothrombin time (PT) and activated partial thromboplastin time (aPTT).

Data Presentation: Anticoagulant Activity

Quantitative data for specific substituted 2-benzylidene-1,3-indandiones is limited in the provided search results. Further focused studies are required to populate this table.

| Compound/Substituent | Prothrombin Time (PT) (seconds) | aPTT (seconds) | Reference |

| Data not available |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[22][23][24][25][26]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Assay in Macrophages

This assay evaluates the ability of compounds to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[13][27][28]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for an appropriate period (e.g., 24 hours).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Prothrombin Time (PT) Assay

The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor.[29][30][31]

-

Plasma Collection: Collect blood in a tube containing sodium citrate anticoagulant. Centrifuge the blood to separate the plasma.

-

Incubation: Incubate the plasma sample at 37°C.

-

Reagent Addition: Add a thromboplastin reagent (containing tissue factor and calcium) to the plasma.

-

Clotting Time Measurement: Measure the time taken for a fibrin clot to form. An extended clotting time indicates anticoagulant activity.

Signaling Pathways and Experimental Workflows

Synthesis of 2-Benzylidene-1,3-indandiones via Knoevenagel Condensation

Caption: Knoevenagel condensation for synthesis.

MTT Assay Workflow for Cytotoxicity Assessment

Caption: MTT assay workflow.

Inhibition of the NF-κB Signaling Pathway

Caption: NF-κB pathway inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sequential Knoevenagel condensation/cyclization for the synthesis of indene and benzofulvene derivatives - American Chemical Society [acs.digitellinc.com]

- 5. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | Semantic Scholar [semanticscholar.org]

- 6. imedpub.com [imedpub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Arylidene-1-indandiones as Pleiotropic Agents with Antioxidant and Inhibitory Enzymes Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalsciencebooks.info [globalsciencebooks.info]

- 17. researchgate.net [researchgate.net]

- 18. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene … [ouci.dntb.gov.ua]

- 19. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 20. EP1861720A1 - Method for determining prothrombin time - Google Patents [patents.google.com]

- 21. Standardization of Prothrombin Time/International Normalized Ratio (PT/INR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. texaschildrens.org [texaschildrens.org]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. Macrophage bioassay standardization to assess the anti-inflammatory activity of mesenchymal stromal cell-derived small extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 30. atlas-medical.com [atlas-medical.com]

- 31. atlas-medical.com [atlas-medical.com]

2-Benzylidene-1H-indene-1,3(2H)-dione: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylidene-1H-indene-1,3(2H)-dione, a prominent member of the indandione family, is a highly versatile and valuable intermediate in organic synthesis. Its unique molecular architecture, characterized by a conjugated system incorporating an exocyclic double bond and two carbonyl groups, imparts a high degree of reactivity, making it a sought-after precursor for a diverse array of complex organic molecules and heterocyclic frameworks.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and extensive applications of this compound, with a particular focus on its role in the development of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Properties

This compound is a yellow solid with the molecular formula C₁₆H₁₀O₂ and a molecular weight of approximately 234.25 g/mol .[1][2] Its structure features a conjugated system that is responsible for its chemical reactivity and chromophoric properties.[1]

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| IUPAC Name | 2-benzylideneindene-1,3-dione | [2] |

| CAS Number | 5381-33-9 | [2] |

| Molecular Formula | C₁₆H₁₀O₂ | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][2] |

| Melting Point | 160-162 °C | [3] |

| ¹H NMR (CDCl₃, ppm) | δ 7.51 (m, 3H), 7.81 (m, 2H), 7.89 (s, 1H), 8.00 (m, 2H), 8.43 (m, 2H) | [4] |

| ¹³C NMR (CDCl₃, ppm) | δ 123.33, 128.78, 129.13, 133.04, 133.19, 134.13, 135.21, 135.41, 140.02, 142.90, 146.99, 189.02, 190.29 | [4] |

| IR (KBr, cm⁻¹) | 3070 (C=O), 3068 (C=C), 1679 (N=C), 1350 (C-N), 992 (Ar-H) | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and its derivatives is the Knoevenagel condensation reaction.[3] This reaction involves the condensation of 1,3-indandione with an appropriate benzaldehyde derivative.

Experimental Protocol: Synthesis of this compound[5]

To a solution of 1,3-indandione (43.8 g) and piperidine (44 mg) in dry benzene (500 ml), benzaldehyde (31.8 g) is added. The mixture is heated to reflux, and the water generated is removed using a Dean-Stark trap. After 24 hours, the mixture is evaporated to dryness. The residue is recrystallized from ethanol (200 ml) to yield 2-benzylidene-1,3-indandione as a yellow solid (50.6 g).

Table 2: Synthesis of Substituted 2-Benzylidene-1H-indene-1,3(2H)-diones [3]

| Substituent on Benzaldehyde | Product | Yield (%) | Melting Point (°C) |

| 3-Nitro | 2-(3-Nitrobenzylidene)-2H-indene-1,3-dione | 98 | 159 |

| 3-Amino | 2-(3-Aminobenzylidene)-2H-indene-1,3-dione | - | - |

| 3-(Benzylideneamino) | 2-[3-(Benzylideneamino)benzylidene]-2H-indene-1,3-dione | 94 | 160-162 |

| 3-(3-Nitrobenzylideneamino) | 2-[3-(3-Nitrobenzylideneamino)benzylidene]-2H-indene-1,3-dione | 95 | 160-165 |

| 3-(2-Hydroxybenzylideneamino) | 2-[3-(2-Hydroxybenzylideneamino)benzylidene]-2H-indene-1,3-dione | 90 | 161 |

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds, primarily due to its reactive α,β-unsaturated ketone system which is susceptible to nucleophilic attack.[1]

Synthesis of Indenodihydropyridines and Indenopyridines

A significant application of this intermediate is in cascade reactions with 1,1-enediamines for the selective synthesis of indenodihydropyridine and indenopyridine derivatives.[5][6] These reactions are highly efficient, proceed with atom economy, and the selectivity can be controlled by the choice of solvent.[5][6]

Table 3: Synthesis of Indenodihydropyridine and Indenopyridine Derivatives [5][6]

| Reactant 1 (1,1-enediamine) | Reactant 2 (this compound) | Solvent | Product | Yield (%) |

| EDAM 1a | BID 2a | Ethanol | Indenodihydropyridine 3a | 91 |

| EDAM 1a | BID 2a | 1,4-Dioxane | Indenopyridine 4a | - |

| EDAM 1a | BID 2a | Acetone | Indenodihydropyridine 3a | - |

[3+2] Cycloaddition Reactions

2-Benzylidene-1-indenones, closely related to the title compound, undergo regioselective [3+2] cycloaddition reactions with functionalized olefins in the presence of a base like DABCO. This methodology provides access to diversely substituted indanone-fused cyclopentane polycycles with high yields.[7]

Synthesis of Other Heterocycles

The reactivity of the dicarbonyl functionality and the exocyclic double bond allows for the construction of various other heterocyclic systems. For instance, it can be used to synthesize spiro compounds and other fused heterocyclic systems.

Biological Activity of Derivatives

Derivatives of this compound have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.

Antimicrobial Activity

Several studies have demonstrated the potential of substituted 2-benzylidene-1,3-indandiones as antimicrobial agents.[1][8] The nature and position of substituents on the benzylidene ring play a crucial role in their activity.

Table 4: Antimicrobial Activity of Substituted 2-Benzylidene-1,3-indandiones [8][9]

| Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| -H | 12 | 11 |

| 4-OCH₃ | 11 | 10 |

| 4-CH₃ | 11 | 10 |

| 4-Cl | 13 | 12 |

| 4-Br | 13 | 12 |

| 4-NO₂ | 14 | 13 |

Anti-inflammatory Activity

Derivatives of the closely related 2-benzylidene-1-indanone have been investigated as anti-inflammatory agents for the treatment of acute lung injury.[10] Certain substitutions on the benzylidene ring led to compounds with significant inhibitory effects on the release of pro-inflammatory cytokines like TNF-α and IL-6.[10]

Conclusion

This compound has firmly established itself as a cornerstone intermediate in synthetic organic chemistry. Its straightforward synthesis and remarkable reactivity have enabled the construction of a vast library of complex molecules and heterocyclic scaffolds. The demonstrated biological activities of its derivatives, particularly in the antimicrobial and anti-inflammatory arenas, underscore its significance for drug discovery and development. Future research is likely to further expand the synthetic utility of this versatile building block, leading to the discovery of novel compounds with important applications in medicine and materials science.

References

- 1. Buy this compound | 5381-33-9 [smolecule.com]

- 2. 2-Benzylidene-1,3-indandione | C16H10O2 | CID 237822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iajps.com [iajps.com]

- 4. minio.scielo.br [minio.scielo.br]

- 5. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A regioselective [3 + 2] cycloaddition reaction of 2-benzylidene-1-indenones with functional olefins to access indanone-fused 2D/3D skeletons - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. imedpub.com [imedpub.com]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

The Chromophoric Properties of 2-Benzylidene-1H-indene-1,3(2H)-dione Derivatives: A Technical Guide for Dye Formulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-benzylidene-1H-indene-1,3(2H)-dione scaffold, a versatile donor-acceptor system, has garnered significant interest in the field of dye chemistry and materials science. Its inherent chromophoric properties, arising from an extended π-conjugated system, make it a promising candidate for the development of novel dyes with tailored absorption and emission characteristics. This technical guide provides a comprehensive overview of the synthesis, chromophoric properties, and experimental protocols related to this class of compounds, intended to aid researchers in their dye formulation and drug development endeavors.

Core Chromophoric Structure and Properties

This compound and its derivatives are characterized by a core structure featuring an electron-donating benzylidene moiety and an electron-accepting 1,3-indandione fragment. This intramolecular charge transfer (ICT) character is fundamental to their optical properties. The extensive conjugation between the aromatic rings and the dicarbonyl system results in strong absorption in the UV-visible region. The color and photophysical properties of these dyes can be finely tuned by introducing various substituents on the benzylidene ring, thereby altering the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1]

Synthesis of this compound Derivatives

The most common and efficient method for the synthesis of this compound derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 1,3-indandione with a substituted benzaldehyde.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

General Synthesis of 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione

A representative experimental protocol for the synthesis of a substituted 2-benzylidene-1,3(2H)-dione is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve 1,3-indandione (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in warm ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a 10% aqueous solution of sodium hydroxide or a few drops of piperidine.[2]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is typically cooled, and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with cold ethanol or water and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-(4-methoxybenzylidene)-1H-indene-1,3(2H)-dione.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

UV-Visible and Fluorescence Spectroscopy

-

Instrumentation: UV-Visible spectra are typically recorded on a spectrophotometer (e.g., CARY VARION V 550) using a suitable solvent like chloroform or ethanol.[2] Fluorescence spectra are recorded on a spectrofluorometer.

-

Sample Preparation: Solutions of the compounds are prepared in spectroscopic grade solvents at a concentration of approximately 10⁻⁵ M.

-

Data Acquisition: Absorption spectra are recorded over a relevant wavelength range (e.g., 200-800 nm). For fluorescence measurements, the excitation wavelength is set at the absorption maximum (λmax,abs), and the emission spectrum is recorded.

-

Quantum Yield Determination: Fluorescence quantum yields (ΦF) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Chromophoric and Photophysical Data

The following tables summarize the available quantitative data for a selection of this compound derivatives.

Table 1: UV-Visible Absorption Maxima of Substituted 2-Benzylidene-1H-indene-1,3(2H)-diones in Chloroform

| Substituent (on benzylidene ring) | λmax,abs (nm) | Reference |

| H | 264, 345 | [3] |

| 4-OCH₃ | 252, 386 | [2] |

| 4-CH₃ | 264, 357 | [3] |

| 4-Cl | 265, 351 | [3] |

| 4-Br | 265, 353 | [3] |

| 4-COOH | 263, 340 | [3] |

Table 2: Photophysical Data of Selected 1,3-Indandione Derivatives

| Compound | λmax,abs (nm) | λmax,em (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| 2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione | 480 | - | - | [1] |

| 2-(4-(diethylamino)benzylidene)-1H-indene-1,3(2H)-dione | - | - | - | [4] |

| 2-(2-hydroxybenzylidene)-1H-indene-1,3(2H)-dione derivative (bound to α-syn fibrils) | - | - | 8-15x increase upon binding | [5] |

Structure-Property Relationships and Solvatochromism

The electronic nature of the substituent on the benzylidene ring significantly influences the chromophoric properties. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) cause a bathochromic (red) shift in the absorption maximum due to a decrease in the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) shift.

The photophysical properties of these donor-acceptor dyes are also sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the excited state, which has a more pronounced charge-separated character, is stabilized to a greater extent than the ground state. This typically leads to a red shift in the emission spectrum. A systematic study of the solvatochromic behavior of this compound derivatives would provide valuable insights into their potential as environmental sensors.

Conclusion

This compound and its derivatives represent a promising class of chromophores with tunable optical properties. Their straightforward synthesis and the ability to modify their absorption and emission characteristics through substituent effects make them attractive candidates for various applications, including the formulation of novel dyes and the development of fluorescent probes. Further systematic investigation into their photophysical properties, particularly molar absorptivity, fluorescence quantum yields, and solvatochromic behavior, will undoubtedly unlock their full potential in materials science and medicinal chemistry.

References

Nucleophilic Addition Reactions of 2-Benzylidene-1H-indene-1,3(2H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylidene-1H-indene-1,3(2H)-dione, a prominent member of the arylidene-1,3-indandione family, serves as a versatile scaffold in synthetic organic chemistry and drug discovery. Its electron-deficient exocyclic double bond renders it highly susceptible to nucleophilic addition reactions, particularly Michael-type additions. This technical guide provides a comprehensive overview of these reactions, detailing interactions with various nucleophiles, including thiols, amines, and carbon-based nucleophiles. The document summarizes key quantitative data, presents detailed experimental protocols from cited literature, and visualizes reaction pathways and relevant biological signaling cascades. This guide is intended to be a valuable resource for researchers exploring the chemical reactivity and therapeutic potential of this important class of compounds.

Introduction

2-Arylidene-1,3-indandiones are a class of compounds synthesized through the Knoevenagel condensation of 1,3-indandione with aromatic aldehydes.[1] These molecules are characterized by an α,β-unsaturated ketone system, which makes them excellent Michael acceptors.[2] The reactivity of the exocyclic double bond in this compound allows for the introduction of a wide range of functionalities, leading to a diverse library of derivatives with significant biological activities. These activities include anti-inflammatory, antimicrobial, and antitumor properties, making this scaffold a person of interest in medicinal chemistry.[3][4][5] This guide will delve into the core nucleophilic addition reactions that underpin the synthetic utility and biological relevance of this compound.

General Reaction Mechanism

The primary mode of reaction for this compound with nucleophiles is a Michael (1,4-conjugate) addition. The electron-withdrawing nature of the two carbonyl groups in the indane-1,3-dione moiety polarizes the α,β-unsaturated system, creating a partial positive charge on the β-carbon atom of the exocyclic double bond. This electrophilic center is the primary target for nucleophilic attack.

Diagram: General Mechanism of Nucleophilic Addition

Caption: General workflow of nucleophilic addition to this compound.

Reactions with Thiol Nucleophiles

The reaction of this compound derivatives with thiols, known as the thia-Michael addition, is of significant biological relevance. Cellular thiols like glutathione (GSH) and N-acetylcysteine (NAC) can react with these compounds, which is a potential mechanism for their biological activity.[6]

Quantitative Data Summary

The following table summarizes the reactivity of various substituted (E)-2-benzylidene-1-indanones with glutathione (GSH), highlighting the influence of substituents on the aromatic ring.

| Compound | Substituent (X) | % Conversion with GSH (pH 7.4) | Reference |

| 2a | H | Data not specified | [6] |

| 2b | 4-CH₃ | Higher reactivity than 2c | [6] |

| 2c | 4-OCH₃ | Lower reactivity than 2b | [6] |

Note: The original study focused on (E)-2-(4'-X-benzylidene)-1-indanones, which are structurally very similar to the core topic compound and provide valuable insights into reactivity trends.

Experimental Protocol: Reaction with Glutathione (GSH)

This protocol is adapted from studies on cyclic chalcone analogs.[6]

-

Preparation of Solutions:

-

Prepare a stock solution of the 2-benzylidene-1-indanone derivative in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a stock solution of reduced glutathione (GSH) in a phosphate buffer solution (pH 7.4).

-

-

Reaction Mixture:

-

In a reaction vessel, combine the GSH solution with the buffer.

-

Initiate the reaction by adding the 2-benzylidene-1-indanone stock solution to the GSH mixture.

-

-

Incubation and Analysis:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

At various time points, withdraw aliquots of the reaction mixture.

-

Quench the reaction by adding a suitable agent (e.g., an acid) if necessary.

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the adducts.[6]

-

Reactions with Amine Nucleophiles

This compound readily reacts with primary and secondary amines. These reactions can lead to simple Michael adducts or more complex heterocyclic structures through subsequent intramolecular cyclization reactions. For instance, the reaction with 1,1-enediamines can lead to the formation of indenodihydropyridine and indenopyridine derivatives.[7]

Quantitative Data Summary

The synthesis of indenodihydropyridine derivatives from the reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones is highly efficient, as shown in the table below.

| Entry | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1 | Acetone | Reflux | 12 | 60 | [7] |

| 2 | Ethanol | Room Temp. | 12 | 50 | [7] |

| 3 | 1,4-Dioxane | Reflux | 12 | 80 | [7] |

| 4 | Ethanol | Reflux | 12 | 91 | [7] |

| 5 | Ethanol | Reflux | 6 | 91 | [8] |

Reaction of EDAM 1a with BID 2a to yield compound 3a.

Experimental Protocol: Synthesis of Indenodihydropyridines

This protocol is for the cascade reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones.[7]

-

Reactant Mixture:

-

To a solution of 1,1-enediamine (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).

-

-

Reaction Conditions:

-

Stir the reaction mixture at reflux for 6-12 hours.

-

-

Product Isolation:

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product typically precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[7]

-

Diagram: Synthesis of Indenopyridines

Caption: Selective synthesis of indenodihydropyridine and indenopyridine derivatives.

Reactions with Carbon Nucleophiles

A variety of carbon-based nucleophiles, such as enolates derived from active methylene compounds, can add to the exocyclic double bond of this compound. These reactions are fundamental for carbon-carbon bond formation and the construction of more complex molecular architectures. For example, the reaction with pyrazolones or isoxazolones leads to Michael adducts.[9]

Biological Significance and Signaling Pathways

Derivatives of 2-benzylidene-1-indanone have been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages.[4] The mechanism of this anti-inflammatory action can involve the inhibition of the NF-κB/MAPK signaling pathway.

Diagram: Inhibition of NF-κB/MAPK Signaling Pathway

Caption: Simplified diagram of the inhibitory effect on the NF-κB/MAPK pathway.

Conclusion

This compound is a highly valuable building block in organic synthesis due to its susceptibility to nucleophilic addition reactions. This guide has provided an overview of its reactions with thiol, amine, and carbon nucleophiles, supported by quantitative data and detailed experimental protocols. The biological significance of the resulting derivatives, particularly as anti-inflammatory agents, underscores the importance of this scaffold in drug development. The provided diagrams of reaction pathways and signaling cascades offer a visual summary of the key concepts discussed. It is anticipated that the continued exploration of the reactivity of this compound will lead to the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. imedpub.com [imedpub.com]

- 4. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Solvent-Free Synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione

Abstract

These application notes provide detailed protocols for the environmentally friendly, solvent-free synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione, a valuable intermediate in drug development and materials science. The synthesis is based on the Knoevenagel condensation of 1,3-indandione and benzaldehyde. This document outlines three distinct, efficient, and eco-friendly methodologies: grinding-assisted synthesis with a solid catalyst, microwave-assisted synthesis, and a rapid ionic liquid-catalyzed approach. These methods offer significant advantages over traditional solvent-based syntheses, including reduced reaction times, high yields, simplified work-up procedures, and minimized chemical waste. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound and its derivatives are a class of compounds with a wide range of biological activities and applications in materials science. The core scaffold is synthesized via the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1][2] Traditional protocols for this synthesis often rely on volatile and toxic organic solvents.[3] In alignment with the principles of green chemistry, solvent-free methodologies have been developed to mitigate the environmental impact of this important transformation.[4][5]

This document details three robust solvent-free protocols for the synthesis of this compound, providing a comparative overview of their efficiency and reaction conditions.

Reaction Scheme

The synthesis of this compound from 1,3-indandione and benzaldehyde proceeds via the following Knoevenagel condensation reaction:

1,3-Indandione + Benzaldehyde → this compound + H₂O

Comparative Data of Solvent-Free Synthesis Methods

The following table summarizes the key quantitative data for the different solvent-free methods described in this document, allowing for easy comparison.

| Method | Catalyst/Support | Temperature | Reaction Time | Yield (%) | Reference(s) |

| Grinding-Assisted Synthesis | Magnesium Oxide (MgO) or Silica Gel (SiO₂) | Room Temperature | 5-15 min | ~95% | [6] |

| Microwave-Assisted Synthesis | None | 150 °C (set) | 2-10 min | 62-98% | [3][4][7] |

| Ionic Liquid-Catalyzed Synthesis | 2-HEAF* | Room Temperature | 1 min | 98% | [3][8][9] |

*2-HEAF: 2-hydroxyethylammonium formate

Experimental Protocols

Materials and Equipment

-

1,3-Indandione (C₉H₆O₂, MW: 146.14 g/mol )

-

Benzaldehyde (C₇H₆O, MW: 106.12 g/mol )

-

Magnesium Oxide (MgO) or Silica Gel (SiO₂)

-

2-hydroxyethylammonium formate (2-HEAF)

-

Mortar and pestle

-

Domestic or laboratory microwave reactor

-

Standard laboratory glassware (reaction vials, beakers, filtration apparatus)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Deionized water

-

Ethanol (for recrystallization, if necessary)

Protocol 1: Grinding-Assisted Synthesis

This protocol describes a simple and efficient mechanochemical approach to the synthesis.[6]

-

Preparation: In a clean and dry mortar, combine 1,3-indandione (1.0 mmol, 146 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and a catalytic amount of either magnesium oxide (MgO) or silica gel (SiO₂) (approximately 50 mg).

-

Reaction: Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion of the reaction, add approximately 10 mL of deionized water to the solid mixture and stir.

-

Collect the precipitated yellow solid product by vacuum filtration.

-

Wash the solid with additional deionized water (2 x 10 mL).

-

Dry the purified this compound product. Further purification can be achieved by recrystallization from ethanol if required.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, often without the need for a catalyst.[4][7][10]

-

Preparation: In a microwave-safe reaction vial, combine 1,3-indandione (1.0 mmol, 146 mg) and benzaldehyde (1.0 mmol, 106 mg, 102 µL).

-

Reaction: Place the vial in the microwave reactor and irradiate at a low to medium power setting (e.g., 160-320 W) for 2-10 minutes. The reaction should be monitored for completion by TLC. Caution: Microwave reactions can lead to a rapid increase in pressure. Ensure the reaction vessel is appropriately sealed or vented.

-

Work-up and Purification: After the reaction mixture has cooled to room temperature, add approximately 10 mL of deionized water to the vial.

-

Collect the resulting yellow precipitate by vacuum filtration.

-

Wash the solid with deionized water (2 x 10 mL).

-

Dry the product. Recrystallization from ethanol can be performed for further purification.

Protocol 3: Ionic Liquid-Catalyzed Synthesis

This protocol employs a task-specific ionic liquid as a recyclable catalyst and reaction medium, leading to a very rapid and high-yielding synthesis.[3][8][9]

-

Preparation: In a small reaction vial equipped with a magnetic stir bar, combine 1,3-indandione (0.25 mmol, 36.5 mg), benzaldehyde (0.25 mmol, 26.5 mg, 25.5 µL), and a catalytic amount of 2-hydroxyethylammonium formate (2-HEAF) (0.1 mmol).[3]

-

Reaction: Stir the mixture vigorously at room temperature for 1 minute. The reaction is typically complete within this time, which can be confirmed by TLC.[3]

-

Work-up and Purification: Add 5 mL of deionized water to the reaction mixture. The pure product will immediately precipitate.[3]

-

Collect the yellow solid product by vacuum filtration.

-

Wash the product thoroughly with deionized water to remove the ionic liquid.

-

Dry the final product, this compound. The ionic liquid in the aqueous filtrate can be recovered by evaporation of the water.

Product Characterization

The synthesized this compound should be a yellow solid. The identity and purity of the product can be confirmed by the following methods:

-

Melting Point: 151-154 °C

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.85-8.05 (m, 4H, Ar-H), 7.40-7.60 (m, 5H, Ar-H), 8.10 (s, 1H, =CH).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 189.0, 143.0, 139.0, 135.0, 134.5, 132.0, 130.0, 129.0, 123.0.

-

IR (KBr, cm⁻¹): ~1710 (C=O), ~1680 (C=O), ~1600 (C=C).

(Note: Exact spectral values may vary slightly depending on the solvent and instrument used).

Visualizations

Knoevenagel Condensation Workflow

Caption: Experimental workflow for the solvent-free synthesis of this compound.

Reaction Mechanism Pathway

Caption: Simplified mechanism of the Knoevenagel condensation.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A grinding-induced catalyst- and solvent-free synthesis of highly functionalized 1,4-dihydropyridines via a domino multicomponent reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES | Semantic Scholar [semanticscholar.org]

- 8. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Green Synthesis of 2-Arylidenindane-1,3-diones: A High-Yield Protocol Using a Task-Specific Ionic Liquid

Application Note

Introduction

2-Arylidenindane-1,3-diones are a significant class of organic compounds with diverse applications in materials science and medicinal chemistry.[1][2] Traditional synthetic methods for these compounds often involve the use of hazardous organic solvents, harsh reaction conditions, and catalysts that are difficult to recover and reuse.[1][2] This application note describes a green and efficient protocol for the synthesis of 2-arylidenindane-1,3-diones utilizing a task-specific ionic liquid, 2-hydroxyethylammonium formate (2-HEAF), which acts as both the catalyst and the reaction medium.[1][2][3][4][5][6] This method offers several advantages, including high yields, short reaction times, mild reaction conditions (room temperature), and the absence of volatile organic solvents.[1][2]

Key Advantages of the Ionic Liquid-Based Synthesis:

-

Environmentally Friendly: The use of a non-volatile and recyclable ionic liquid aligns with the principles of green chemistry.[1][2]

-

High Efficiency: The reaction proceeds rapidly at room temperature, affording high yields of the desired products.[1][2]

-

Simple Procedure: The protocol is straightforward, and the product can be easily isolated by the addition of water.[1][2]

-

Cost-Effective: The ionic liquid is prepared from inexpensive starting materials and can be recycled, making the process economically viable.[1][2]

Reaction Scheme:

The synthesis involves the Knoevenagel condensation of indane-1,3-dione with various aromatic aldehydes in the presence of 2-HEAF.

Caption: General reaction for the synthesis of 2-arylidenindane-1,3-diones.

Data Presentation

The efficiency of this protocol is demonstrated by the synthesis of a series of 2-arylidenindane-1,3-diones from various substituted benzaldehydes. The reactions are generally complete within minutes and afford excellent yields.

Table 1: Synthesis of 2-Arylidenindane-1,3-diones using 2-HEAF

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 1 | 98 |

| 2 | 4-Methylbenzaldehyde | 1 | 97 |

| 3 | 4-Methoxybenzaldehyde | 1.5 | 96 |

| 4 | 4-Chlorobenzaldehyde | 2 | 95 |

| 5 | 4-Nitrobenzaldehyde | 3 | 94 |

| 6 | 2-Chlorobenzaldehyde | 2.5 | 93 |

| 7 | Naphthaldehyde | 2 | 95 |

Data summarized from a representative study on the synthesis of 2-arylidenindane-1,3-diones using 2-HEAF.[1]

Experimental Protocols

Materials:

-

Indane-1,3-dione

-

Aromatic aldehydes

-

2-Hydroxyethylammonium formate (2-HEAF)

-

Distilled water

-

Ethanol (for recrystallization, if necessary)

Equipment:

-

Reaction vial or round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Protocol for the Synthesis of 2-Hydroxyethylammonium Formate (2-HEAF):

A detailed procedure for the synthesis of the ionic liquid is essential for reproducibility.

Caption: Workflow for the synthesis of the ionic liquid 2-HEAF.

General Protocol for the Synthesis of 2-Arylidenindane-1,3-diones:

This procedure is a representative example for the synthesis of 2-benzylidene-1H-indene-1,3-(2H)-dione.[1][2]

-

Reaction Setup: In a reaction vial, combine indane-1,3-dione (0.25 mmol) and the desired aromatic aldehyde (0.25 mmol).

-

Addition of Ionic Liquid: Add 2-hydroxyethylammonium formate (0.1 mmol) to the mixture.

-